

# Toxicological Profile of Cloquintocet-mexyl and its Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of the herbicide safener **cloquintocet-mexyl** and its primary metabolite, cloquintocet acid. The information presented is collated from regulatory assessments and scientific literature, offering insights into its metabolic fate, toxicity endpoints, and potential mechanisms of action.

### **Executive Summary**

**Cloquintocet-mexyl** is a herbicide safener used to protect cereal crops from phytotoxicity. In mammals, it undergoes rapid and extensive hydrolysis to its primary metabolite, cloquintocet acid. Toxicological data indicates that the profiles of the parent compound and its acid metabolite are largely equivalent.

Overall, **cloquintocet-mexyl** exhibits low acute toxicity via oral, dermal, and inhalation routes. It is not a skin irritant but is a skin sensitizer and can cause slight eye irritation. Repeated dose studies have identified the thyroid gland as a target organ in rodents, with effects observed at high doses. **Cloquintocet-mexyl** is not considered to be genotoxic, carcinogenic, or a reproductive or developmental toxicant at relevant exposure levels.

#### **Metabolism and Pharmacokinetics**

Upon administration in rats, **cloquintocet-mexyl** is rapidly and extensively metabolized. The primary metabolic pathway is the hydrolysis of the ester bond to form cloquintocet acid (5-



chloro-8-quinlinoxyacetic acid), which is the major metabolite found in both urine and feces.[1]

Approximately 40% of an administered oral dose is absorbed through the gastrointestinal tract and subsequently excreted, primarily in the urine.[2] The remaining 60% is excreted in the feces.[2] Elimination is rapid, with over 80% of the administered dose excreted within 48 hours. [2] There is no evidence of significant tissue accumulation or enterohepatic circulation.[2]



Click to download full resolution via product page

Figure 1: Metabolic pathway of cloquintocet-mexyl in mammals.

#### **Toxicological Endpoints**

The toxicological database for **cloquintocet-mexyl** is extensive. The following tables summarize the key quantitative data from various toxicity studies.

#### **Acute Toxicity**

Cloquintocet-mexyl exhibits a low order of acute toxicity.



| Study Type            | Species    | Route      | Endpoint  | Value<br>(mg/kg bw)    | Reference |
|-----------------------|------------|------------|-----------|------------------------|-----------|
| Oral                  | Rat        | Oral       | LD50      | > 2000                 | [3]       |
| Dermal                | Rat        | Dermal     | LD50      | > 2000                 | [3]       |
| Inhalation            | Rat        | Inhalation | LC50 (4h) | > 0.935 mg/L           | [3]       |
| Skin Irritation       | Rabbit     | Dermal     | -         | Non-irritant           | [4]       |
| Eye Irritation        | Rabbit     | Ocular     | -         | Slightly<br>irritating | [4]       |
| Skin<br>Sensitization | Guinea Pig | Dermal     | -         | Skin<br>sensitizer     | [4]       |

### **Subchronic and Chronic Toxicity & Carcinogenicity**

Repeated-dose studies have identified the thyroid as the primary target organ.

| Study<br>Type                            | Species | Duration  | NOAEL<br>(mg/kg/da<br>y) | LOAEL<br>(mg/kg/da<br>y) | Key<br>Findings                                                              | Referenc<br>e |
|------------------------------------------|---------|-----------|--------------------------|--------------------------|------------------------------------------------------------------------------|---------------|
| Combined<br>Chronic/<br>Oncogenici<br>ty | Rat     | 2 years   | 4.3                      | 41.2                     | Increased incidence of thyroid follicular epithelial hyperplasia in females. | [5]           |
| Carcinogen<br>icity                      | Mouse   | 18 months | -                        | -                        | No<br>evidence of<br>carcinogeni<br>city.                                    | [1]           |

Based on the available data, **cloquintocet-mexyl** is classified as "not likely to be a human carcinogen".[1][5]



#### Genotoxicity

**Cloquintocet-mexyl** and its acid metabolite have been tested in a battery of in vitro and in vivo genotoxicity assays and have shown no evidence of genotoxic potential.

| Assay Type                | Test System                             | Metabolic<br>Activation | Result   | Reference |
|---------------------------|-----------------------------------------|-------------------------|----------|-----------|
| Ames Test                 | S. typhimurium                          | With and without        | Negative | [1]       |
| Chromosomal<br>Aberration | Chinese Hamster<br>Ovary (CHO)<br>cells | With and without        | Negative | [4]       |
| In vivo<br>Micronucleus   | Mouse bone<br>marrow                    | N/A                     | Negative | [4]       |

#### **Reproductive and Developmental Toxicity**

No adverse effects on reproduction or development have been observed at doses that were not maternally toxic.



| Study Type                         | Species | NOAEL<br>(Maternal)<br>(mg/kg/day) | NOAEL<br>(Developme<br>ntal)<br>(mg/kg/day) | Key<br>Findings                                                                                 | Reference |
|------------------------------------|---------|------------------------------------|---------------------------------------------|-------------------------------------------------------------------------------------------------|-----------|
| Development<br>al                  | Rat     | 100                                | 100                                         | Fetal effects (skeletal variations, decreased body weight) only seen at maternally toxic doses. | [5]       |
| Development<br>al                  | Rabbit  | -                                  | -                                           | No evidence of increased susceptibility of fetuses.                                             | [5]       |
| Two-<br>Generation<br>Reproduction | Rat     | -                                  | -                                           | No adverse effects on reproductive parameters.                                                  | [6]       |

### **Experimental Protocols**

The toxicological studies on **cloquintocet-mexyl** have been conducted following internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation (ICH). While full study reports are not publicly available, the following sections describe the general methodologies for the key experiments.

### **General Toxicology Study Workflow**





Click to download full resolution via product page

Figure 2: General workflow for a toxicology study.



## Chronic Toxicity/Carcinogenicity Study (Based on OECD TG 452)

- Test System: Typically, Sprague-Dawley or Fischer 344 rats are used. The study on cloquintocet-mexyl (MRID 44387431) used rats.
- Group Size: At least 50 animals of each sex per dose group.
- Dose Levels: A minimum of three dose levels plus a concurrent control group. The highest dose should induce some toxicity but not significant mortality. For **cloquintocet-mexyl**, the doses would have been selected based on shorter-term studies.
- Administration: The test substance is administered daily, typically in the diet, for the majority of the animal's lifespan (e.g., 24 months for rats).
- Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food
  consumption are recorded weekly for the first 13 weeks and monthly thereafter. Detailed
  clinical examinations are performed periodically.
- Pathology: At the end of the study, all animals are subjected to a full necropsy. A
  comprehensive set of tissues from all animals in the control and high-dose groups are
  examined microscopically. All gross lesions and tissues from all animals in the intermediate
  and low-dose groups are also examined.

#### **Genotoxicity: Ames Test (Based on OECD TG 471)**

- Test System: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used to detect different types of mutations.
- Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.
- Procedure: The bacterial strains are exposed to a range of concentrations of the test substance. After a suitable incubation period, the number of revertant colonies (bacteria that have regained the ability to synthesize an essential amino acid) is counted.



• Evaluation: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the negative control.

## Signaling Pathways Proposed Mechanism of Thyroid Effects

The observed thyroid follicular cell hyperplasia in rats is a known response to prolonged stimulation of the thyroid gland by thyroid-stimulating hormone (TSH). This can be an indirect effect of xenobiotics that enhance the metabolism and clearance of thyroid hormones (T4 and T3). One of the primary mechanisms for this is the induction of UDP-glucuronosyltransferases (UGTs) in the liver, which conjugate thyroid hormones, leading to their increased excretion. The resulting lower levels of circulating thyroid hormones lead to a compensatory increase in TSH from the pituitary, which in turn stimulates the thyroid gland.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. AHR is a master regulator of diverse pathways in endogenous metabolism PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nrf2 signaling in mitigating heat stress and xenobiotic-induced oxidative distress and apoptosis [pfocr.wikipathways.org]
- 3. An assessment of udp-glucuronosyltransferase induction using primary human hepatocytes PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The complexity of the Nrf2 pathway: Beyond the antioxidant response PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Induction of drug-metabolizing enzymes by xenobiotics PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Toxicological Profile of Cloquintocet-mexyl and its Metabolites: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1217157#toxicological-profile-of-cloquintocet-mexyl-and-its-metabolites]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com